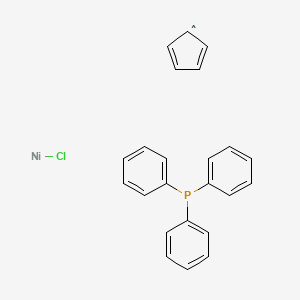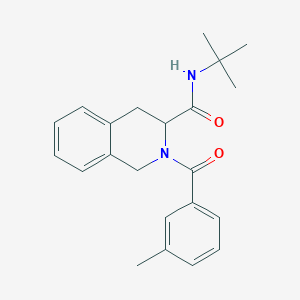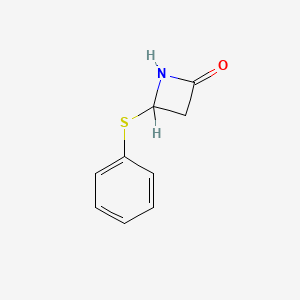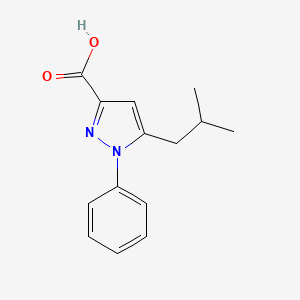
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a deep green crystal or powder with a unique organometallic structure . It is often described as a “two-legged piano stool” complex, with the Ni atom considered as five-coordinate .
Molecular Structure Analysis
The molecular structure of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique. The Ni atom is considered as five-coordinate, with the cyclopentadienyl (Cp) ligand occupying three sites . The compound has Ni-Cl and Ni-P distances of 2.176 (1) and 2.160 (1) Angstrom, respectively .Physical and Chemical Properties Analysis
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a solid with a melting point of approximately 175 °C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Applications De Recherche Scientifique
Catalysis in Cross-Coupling Reactions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) complexes have been applied in various catalytic processes. For instance, a related complex, trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II), has been successfully used as a catalyst in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for creating biaryl and heterobiaryl compounds, which are fundamental structures in many organic compounds (Leowanawat et al., 2012).
Structural and Electrochemical Studies
Studies on the structural and electrochemical properties of nickel(II) complexes containing chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) and related structures provide insights into their potential applications in various fields. For example, research on mixed ligand nickel(II) complexes reveals insights into their geometry and electrochemical behavior, which is significant for understanding the redox properties of these complexes (Güveli et al., 2014).
Application in Nickel-Catalyzed Reactions
The use of nickel(II) complexes in various nickel-catalyzed reactions, such as carbon-nitrogen coupling reactions, is another important application. A study demonstrates that trans-Haloarylbis(triphenylphosphine)nickel(II) complexes, which are structurally similar to chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), can efficiently catalyze amination of aryl chlorides under mild conditions (Chen & Yang, 2007).
Safety and Hazards
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Mécanisme D'action
Target of Action
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), also known as CID 16213735, is a complex organometallic compoundIt’s known to be used as a reactant in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with various biochemical targets depending on their structure and the specific reactions they are involved in.
Mode of Action
It’s known to participate in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with their targets in various ways, potentially leading to changes in the biochemical environment.
Biochemical Pathways
It’s known to be a reactant for the synthesis of organometallic complexes for nonlinear optics . These complexes can influence various biochemical pathways depending on their specific properties and the reactions they are involved in.
Result of Action
As a reactant in the synthesis of organometallic complexes, it can contribute to the properties and activities of these complexes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be achieved through a reaction between cyclopentadienyl nickel chloride dimer and triphenylphosphine in the presence of hydrochloric acid.", "Starting Materials": [ "Cyclopentadienyl nickel chloride dimer", "Triphenylphosphine", "Hydrochloric acid" ], "Reaction": [ "Add cyclopentadienyl nickel chloride dimer to a flask containing hydrochloric acid and stir for 30 minutes.", "Add triphenylphosphine to the flask and stir for an additional 2 hours.", "Filter the resulting mixture to remove any impurities.", "Add chloroform to the filtrate and stir for 30 minutes.", "Collect the precipitate by filtration and wash with chloroform.", "Dry the product under vacuum to obtain Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)." ] } | |
Numéro CAS |
31904-79-7 |
Formule moléculaire |
C23H25ClNiP |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
chloronickel;cyclopentane;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1 |
Clé InChI |
HKKDAGYBGBRGJY-UHFFFAOYSA-M |
SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
SMILES canonique |
C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)
![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)
![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)
![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)
![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)

